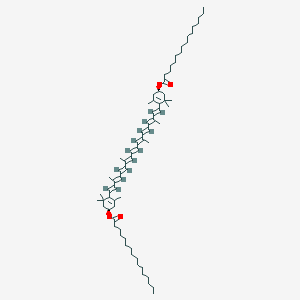
4-Hydroxy Ketotifen
Übersicht
Beschreibung
4-Hydroxy Ketotifen is a derivative of Ketotifen, a well-known antihistamine and mast cell stabilizer. It is an organic heterotricyclic compound with the molecular formula C19H21NO2S. This compound is primarily used in the treatment of allergic conditions such as asthma, conjunctivitis, and urticaria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Ketotifen typically involves the hydroxylation of Ketotifen. One common method includes the use of a hydroxylating agent such as hydrogen peroxide or a peracid in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available Ketotifen. The process includes purification steps such as recrystallization and chromatography to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy Ketotifen undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to Ketotifen or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various ethers or esters .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy Ketotifen has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating allergic conditions and other inflammatory diseases.
Wirkmechanismus
The mechanism of action of 4-Hydroxy Ketotifen involves its ability to block histamine H1 receptors and stabilize mast cells. This prevents the release of histamine and other inflammatory mediators, thereby reducing allergic symptoms. It also acts as a leukotriene antagonist and a phosphodiesterase inhibitor, which further contributes to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Ketotifen: The parent compound, used widely as an antihistamine.
Cyproheptadine: Another first-generation antihistamine with similar properties.
Azatadine: A tricyclic antihistamine with a similar structure and function.
Uniqueness: 4-Hydroxy Ketotifen is unique due to its additional hydroxyl group, which enhances its solubility and potentially its bioavailability. This modification may also affect its pharmacokinetic properties, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
2-hydroxy-2-(1-methylpiperidin-4-yl)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-20-9-6-14(7-10-20)19(22)15-5-3-2-4-13(15)12-17(21)18-16(19)8-11-23-18/h2-5,8,11,14,22H,6-7,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPRFURMCOCGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2(C3=C(C(=O)CC4=CC=CC=C42)SC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483611 | |
| Record name | 4-Hydroxy Ketotifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126939-27-3 | |
| Record name | 4-Hydroxy Ketotifen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















